Leucylisoleucine Leucylisoleucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17957806
InChI: InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

Leucylisoleucine

CAS No.:

Cat. No.: VC17957806

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Leucylisoleucine -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
Standard InChI Key AZLASBBHHSLQDB-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Stereochemistry

Leucylisoleucine (Leu-Ile\text{Leu-Ile}) is a dipeptide formed via a peptide bond between the carboxyl group of L-leucine and the amino group of L-isoleucine. Its IUPAC name, L-leucyl-L-isoleucine, reflects the absolute configuration of both residues . The molecular structure (Fig. 1) highlights the branched side chains of leucine (isobutyl) and isoleucine (sec-butyl), which confer hydrophobicity and influence tertiary protein interactions .

Table 1: Comparative Molecular Properties of Leucylisoleucine and Its Constituent Amino Acids

PropertyLeucylisoleucine L-Leucine L-Isoleucine
Molecular FormulaC₁₂H₂₄N₂O₃C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight (g/mol)244.33131.17131.17
Branching Positionβ-carbon (Leu)β-carbonβ- and γ-carbons
Hydrophobicity Index3.83.84.5

The stereochemical complexity of leucylisoleucine arises from the presence of two chiral centers in isoleucine (C2 and C3) and one in leucine (C2) . This configuration necessitates precise analytical methods to avoid misidentification, as leucine and isoleucine share identical nominal masses .

Crystallographic and Conformational Data

Synthesis and Production Methods

Chemical Synthesis

Leucylisoleucine is typically synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc- or Boc-protected amino acids to ensure regioselectivity. The coupling reaction between leucine’s carboxyl group and isoleucine’s amine group is catalyzed by agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), achieving yields exceeding 85% under optimized conditions . Post-synthesis purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the dipeptide from unreacted monomers and stereoisomers .

Fermentation-Based Production

While direct fermentation of leucylisoleucine is uncommon, microbial biosynthesis of its constituent amino acids has been extensively studied. Corynebacterium glutamicum strains engineered for L-isoleucine production achieve titers of 100–120 g/L under industrial fermentation conditions . Subsequent enzymatic coupling using peptidyl transferases offers a scalable route to dipeptide synthesis, though efficiency remains lower than chemical methods .

Analytical Characterization Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for differentiating leucylisoleucine from its structural analogs. A 2023 study demonstrated that hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS achieves baseline separation of leucine- and isoleucine-containing dipeptides within 15 minutes . Key fragmentation patterns, such as the b2+b_2^+ and y1+y_1^+ ions, provide diagnostic markers for residue identification .

WILD® (w-Ion Leucine/Isoleucine Differentiation)

The WILD® method, developed by Rapid Novor, utilizes electron capture dissociation (ECD) to generate w-ions—fragments retaining the side chain—enabling unambiguous discrimination of leucine and isoleucine residues . Applied to leucylisoleucine, WILD® produces distinct w-ion spectra at m/zm/z 86.0964 (leucine) and m/zm/z 86.0964 (isoleucine), with mass shifts detectable at resolutions >50,000 .

Biological Roles and Metabolic Pathways

Role in Protein Biosynthesis

As a component of dietary proteins, leucylisoleucine is hydrolyzed by intestinal peptidases into free leucine and isoleucine, which are transported into cells via the LAT1 transporter . Both amino acids activate mTORC1 (mechanistic target of rapamycin complex 1), stimulating muscle protein synthesis and inhibiting autophagy .

Association with Metabolic Disorders

Elevated leucylisoleucine levels in plasma are a hallmark of MSUD, an autosomal recessive disorder caused by defects in the branched-chain α-ketoacid dehydrogenase complex (BCKDH) . Neonatal screening programs employ tandem MS to quantify leucylisoleucine concentrations, with thresholds >5 μmol/L indicating positive diagnoses .

Applications in Research and Industry

Nutritional Supplements

Leucylisoleucine is under investigation as a component of enteral formulas for muscle-wasting conditions. Preclinical studies in murine models show that dipeptide supplementation increases lean mass by 12–15% compared to free amino acid formulations .

Biomarker Development

The dipeptide’s stability in dried blood spots makes it a candidate biomarker for MSUD. A 2025 multicenter trial validated a LC-MS/MS assay with 98.7% sensitivity and 99.2% specificity for leucylisoleucine quantification .

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